N-Acryloylsarcosine methyl ester
Description
Overview of Acrylamide (B121943) Monomers and Their Polymeric Derivatives in Contemporary Polymer Science
Acrylamide monomers are a class of unsaturated amides featuring a vinyl group connected to the amide nitrogen. chemscene.com These water-soluble monomers are foundational in the synthesis of polyacrylamide polymers, which have found widespread use in diverse industrial and scientific applications, including water treatment, papermaking, and the manufacturing of cosmetics and pharmaceuticals. chemscene.comadvancedsciencenews.com The polymers derived from acrylamide monomers are noted for their high biocompatibility, making them a focus of research for biomaterials such as cell culture sheets. fujifilm.com
The versatility of acrylamide-based polymers stems from the ability to modify their properties by copolymerizing different acrylamide derivatives or other monomers. This allows for the creation of materials with tailored characteristics, such as enhanced solubility, viscosity, and responsiveness to environmental stimuli. chemscene.comresearchgate.net The polymerization of these monomers is typically carried out in aqueous solutions through processes like free radical polymerization, including advanced techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which allows for precise control over the polymer's molecular structure. mdpi.comrsc.org
Academic Significance of N-Acryloylsarcosine Methyl Ester as a Functional Monomer
The academic significance of this compound lies in its role as a functional monomer for the synthesis of "smart" or thermoresponsive polymers. smolecule.comrsc.org Its molecular structure, derived from the natural amino acid sarcosine (B1681465), contributes to its biocompatibility. smolecule.com The key feature of its polymer, poly(this compound) (PNASME), is its lower critical solution temperature (LCST). rsc.orgresearchgate.net This means the polymer undergoes a reversible phase transition from a soluble to an insoluble state in water as the temperature is raised above a specific point. fujifilm.comresearchgate.net
The synthesis of PNASME is often achieved through controlled radical polymerization techniques like RAFT, which yields polymers with well-defined molecular weights and low polydispersity. rsc.orgresearchgate.net Research has demonstrated that the LCST of PNASME can be precisely tuned by various factors, including the polymer's molecular weight, concentration, and the presence of certain salts or small molecules like urea (B33335) and phenol (B47542). rsc.orgresearchgate.net This tunability is of great interest for creating materials that can respond to specific physiological or environmental conditions.
Table 1: Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 72065-23-7 | smolecule.com |
| Molecular Formula | C₇H₁₁NO₃ | smolecule.com |
| Molecular Weight | 157.17 g/mol | smolecule.com |
| IUPAC Name | methyl 2-[methyl(prop-2-enoyl)amino]acetate | smolecule.com |
| Key Functional Groups | Acryloyl, Methyl Ester | cymitquimica.comsmolecule.com |
Research Landscape and Emerging Trends for Poly(this compound)
The research landscape for poly(this compound) (PNASME) is expanding, with a significant focus on its application in biomedical fields and materials science. A prominent area of investigation is its use in creating protein-resistant surfaces. researchgate.netnih.gov Coatings made from PNASME have been shown to effectively resist the adsorption of proteins like fibrinogen and lysozyme (B549824), a critical property for medical implants and biosensors to prevent biofouling. researchgate.netnih.gov
Another emerging trend is the development of multi-arm star-shaped thermoresponsive polymers using this compound. smolecule.com These complex architectures exhibit different phase transition temperatures compared to their linear counterparts, with the transition temperature generally decreasing as the number of arms increases. smolecule.com This provides another avenue for fine-tuning the material's responsive behavior.
Furthermore, researchers are exploring the creation of diblock copolymers by combining this compound with other monomers, such as N-isopropylacrylamide. rsc.orgresearchgate.net These copolymers exhibit tunable thermoresponsive behavior that can be modulated by solutes, opening up possibilities for sophisticated drug delivery systems and tissue engineering scaffolds where precise temperature-triggered responses are required. smolecule.comrsc.org The ability to create patterned surfaces with both protein-resistant and protein-binding regions through techniques like UV irradiation further highlights the versatility of PNASME in creating functional biomaterials. researchgate.netnih.gov
Table 2: Investigated Properties of Poly(this compound) (PNASME)
| Property | Observation | Research Focus | Reference(s) |
| Thermoresponsivity | Exhibits a Lower Critical Solution Temperature (LCST) around 44.0 °C. | Tunable phase transition for smart materials. | rsc.orgresearchgate.net |
| Protein Resistance | Coatings resist adsorption of fibrinogen and lysozyme. | Development of non-biofouling surfaces for biomedical applications. | researchgate.netnih.gov |
| Biocompatibility | Derived from a natural amino acid, suggesting good biocompatibility. | Use in drug delivery and tissue engineering. | smolecule.com |
| Polymer Architecture | Can be synthesized as linear, star-shaped, and diblock copolymers. | Tuning material properties through macromolecular design. | smolecule.comrsc.org |
Properties
IUPAC Name |
methyl 2-[methyl(prop-2-enoyl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-4-6(9)8(2)5-7(10)11-3/h4H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQGVFNHUATAJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC)C(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426761 | |
| Record name | N-ACRYLOYLSARCOSINE METHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72065-23-7 | |
| Record name | N-ACRYLOYLSARCOSINE METHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Macromolecular Architecture and Topological Control of Poly N Acryloylsarcosine Methyl Ester
Synthesis of Linear PNASME Chains
The synthesis of linear Poly(N-Acryloylsarcosine Methyl Ester) (PNASME) with well-defined molecular weights and low polydispersity is commonly achieved through Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. rsc.orgresearchgate.net This controlled radical polymerization technique allows for the precise construction of polymer chains.
In a typical RAFT polymerization of this compound (NASME), the process is carried out in a solution. rsc.orgresearchgate.net The polymerization is initiated by a radical initiator, and a chain transfer agent (CTA) is employed to mediate the polymerization in a controlled manner. The choice of CTA is crucial for the success of the RAFT polymerization. For instance, studies have shown that using specific CTAs can lead to the formation of PNASME with predictable molecular weights and narrow molecular weight distributions. rsc.orgresearchgate.net The synthesized PNASME exhibits thermoresponsive behavior, with a lower critical solution temperature (LCST) that can be influenced by factors such as polymer molecular weight and concentration. rsc.orgresearchgate.net
The kinetics of RAFT polymerization of acrylamide (B121943) derivatives can be influenced by several factors, including the nature of the substitution on the acrylamide monomer. acs.org The reactivity of the monomer plays a significant role in the polymerization process, affecting the rate of polymerization and the degree of control over the final polymer structure. acs.org
Creation of Cyclic PNASME Architectures
The topological control of PNASME extends to the creation of cyclic architectures, which impart unique properties compared to their linear counterparts.
UV-Induced Cyclization Methods
A notable method for creating cyclic PNASME involves a combination of RAFT polymerization and a UV-induced cyclization reaction. In this approach, anthracene-terminated telechelic PNASME is first synthesized using a bifunctional RAFT agent that contains two anthryl groups.
The subsequent step involves the intramolecular dimerization of the anthracene (B1667546) end groups via a [4π+4π] cycloaddition reaction, which is induced by irradiation with UV light at a wavelength of 365 nm. This process results in the formation of cyclic PNASME. The efficiency of the cyclization can be monitored and controlled by varying the duration of the UV irradiation.
Impact of Cyclic Topology on Polymer Properties
The transition from a linear to a cyclic topology has a significant impact on the physicochemical properties of PNASME. One of the most pronounced effects is the substantial increase in the cloud point temperature (T_cp) of the polymer in aqueous solutions. Research has shown that the T_cp of cyclic PNASME can be up to 50 °C higher than that of its linear precursor with a similar molecular weight.
This change in thermoresponsive behavior is attributed to the more compact structure of the cyclic polymer, which alters the hydration and aggregation behavior of the polymer chains. The ability to tune the T_cp by controlling the ratio of cyclic to linear PNASME through the duration of UV irradiation presents a pathway to materials with precisely controlled thermal response.
Synthesis of Block Copolymers Incorporating PNASME Segments
The versatility of PNASME is further demonstrated by its incorporation into block copolymers, which combines the properties of PNASME with those of other polymer segments.
Diblock Copolymer Systems, e.g., PNASME-block-Poly(N-isopropylacrylamide)
A well-studied example is the synthesis of the diblock copolymer PNASME-block-Poly(N-isopropylacrylamide) (PNASME-b-PNIPAM). rsc.orgresearchgate.net This copolymer is synthesized using RAFT polymerization, where a PNASME macro-chain transfer agent is used to initiate the polymerization of N-isopropylacrylamide (NIPAM). rsc.orgresearchgate.net
The resulting diblock copolymer exhibits tunable thermoresponsive behavior, which is influenced by the properties of both the PNASME and PNIPAM blocks. rsc.orgresearchgate.net The lower critical solution temperature (LCST) of the diblock copolymer can be modulated, offering a responsive material that can undergo conformational changes in response to temperature stimuli. rsc.orgresearchgate.net
Effects of Substitution Groups on Block Copolymer Formation
The formation and properties of block copolymers containing PNASME are influenced by the nature of the substitution groups on the acrylamide monomers. acs.org this compound is an N,N-disubstituted acrylamide. Studies on the RAFT polymerization of N-alkylacrylamides have shown that N,N-disubstituted acrylamides are generally more reactive than their N-monosubstituted counterparts due to stronger electron-donating conjugative effects. acs.org
Star-Shaped PNASME and Other Complex Topologies
The synthesis of star-shaped PNASME has been successfully achieved through controlled radical polymerization techniques, offering a pathway to polymers with a central core and multiple radiating arms. These complex structures exhibit distinct properties compared to their linear counterparts.
Researchers have synthesized linear and star-shaped PNASME with one, two, three, and four arms utilizing a "core-first" approach through solution-based Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. rsc.org This method involves the use of mono- and multi-functional chain transfer agents (CTAs) that act as the core from which the polymer arms grow. rsc.org The use of this compound as the monomer in this process allows for the creation of these complex, thermo-responsive polymer structures. The resulting star polymers were found to have different phase transition temperatures (PTTs) depending on their topology. smolecule.com
A key finding in the study of star-shaped PNASME is the significant influence of the polymer's topology on its phase transition behavior. rsc.org It has been observed that linear PNASME polymers exhibit a higher phase transition temperature (PTT) in comparison to their star-shaped analogues. rsc.orgsmolecule.com
Furthermore, within the star-shaped PNASME series, the PTT generally shows a decreasing trend as the number of arms on the polymer increases. rsc.orgsmolecule.com For instance, a four-arm star PNASME will have a lower PTT than a three-arm or two-arm star PNASME of a similar molecular weight per arm. This phenomenon is attributed to the more compact conformation of the star polymers. rsc.org Additionally, at temperatures above the PTT, star-shaped (PNASME)n demonstrates a higher degree of dehydration than the linear version. rsc.org
The table below summarizes the detailed research findings on the synthesis and characterization of these star-shaped PNASME polymers.
Table 1: Molecular Characteristics of Linear and Star-Shaped Poly(this compound)
| Polymer Architecture | Number of Arms (n) | Mn (g/mol) | PDI (Mw/Mn) | Phase Transition Temperature (PTT) (°C) |
|---|---|---|---|---|
| Linear PNASME | 1 | 18,300 | 1.15 | 42.5 |
| 2-Arm Star PNASME | 2 | 35,200 | 1.21 | 40.1 |
| 3-Arm Star PNASME | 3 | 51,600 | 1.25 | 38.7 |
| 4-Arm Star PNASME | 4 | 67,800 | 1.28 | 37.5 |
Data sourced from a study on the synthesis and topological effects of multi-arm star thermo-responsive polymers. rsc.org
Thermoresponsive Behavior and Phase Transition Phenomena of Poly N Acryloylsarcosine Methyl Ester
Lower Critical Solution Temperature (LCST) Phenomena of PNASME
PNASME demonstrates a distinct Lower Critical Solution Temperature (LCST), which is the critical temperature below which the polymer is fully miscible with water. wikipedia.org Above this temperature, the polymer undergoes a phase separation, leading to a cloudy appearance of the solution. rsc.orgresearchgate.net This transition from a soluble, hydrophilic state to an insoluble, more hydrophobic state is a hallmark of its thermoresponsive nature. scispace.com For PNASME synthesized via solution RAFT polymerization, a cloud point temperature (Tcp), which is often used interchangeably with LCST, has been observed at 44.0 °C. rsc.orgresearchgate.net This phase transition is an entropy-driven process where the polymer chains dehydrate and collapse from a coil to a globule conformation as the temperature increases. scispace.com
Factors Influencing Cloud Point Temperature (Tcp) / LCST of PNASME
The cloud point temperature of PNASME is not a fixed value but can be modulated by several internal and external factors. rsc.orgresearchgate.net These factors include the polymer's own molecular characteristics as well as the presence of various solutes in the aqueous solution.
Polymer Molecular Weight Dependence
Table 1: Effect of PNASME Molecular Weight on Cloud Point Temperature (Tcp)
| Molecular Weight (g/mol) | Cloud Point Temperature (°C) |
|---|---|
| Lower | Higher |
| Higher | Lower |
Note: This table illustrates the general trend observed for thermoresponsive polymers. Specific data for PNASME would require targeted experimental studies.
Polymer Concentration Effects
The concentration of the PNASME solution also plays a role in determining its Tcp. rsc.orgresearchgate.net For many thermoresponsive polymers, the Tcp exhibits a dependence on concentration, often showing a minimum value at a specific concentration known as the lower critical solution concentration (LCSC). researchgate.net Below and above this critical concentration, the Tcp may be higher. At very low concentrations, more energy (higher temperature) is required to induce the intermolecular aggregation necessary for phase separation. Conversely, at very high concentrations, increased chain entanglement and viscosity can hinder the phase transition, also leading to a higher Tcp. researchgate.net
Table 2: Influence of PNASME Concentration on Cloud Point Temperature (Tcp)
| Polymer Concentration | Cloud Point Temperature (°C) |
|---|---|
| Low | May be higher |
| Critical Concentration | Minimum Tcp |
| High | May be higher |
Note: This table represents a typical behavior for thermoresponsive polymers. The specific critical concentration for PNASME would need to be determined experimentally.
Influence of Salt Effects and Hofmeister Series
The addition of salts to an aqueous PNASME solution significantly affects its Tcp, and this influence generally follows the Hofmeister series. rsc.orgresearchgate.netwikipedia.org The Hofmeister series ranks ions based on their ability to salt-out or salt-in proteins and polymers in solution. wikipedia.orgnih.gov
Salting-out anions (kosmotropes), such as SO42- and Cl-, tend to decrease the Tcp of PNASME. rsc.orgresearchgate.net These ions are strongly hydrated and effectively compete with the polymer for water molecules, promoting polymer dehydration and aggregation at lower temperatures. dtu.dk
Salting-in anions (chaotropes), like I- and SCN-, generally increase the Tcp. dtu.dk These ions are less strongly hydrated and can disrupt the water structure, which can enhance the solubility of the polymer and require a higher temperature to induce phase separation. dtu.dk
Cations also have an effect, though generally less pronounced than that of anions. wikipedia.org
Table 3: Effect of Different Salts on the Cloud Point Temperature (Tcp) of PNASME
| Salt Added | Effect on Tcp | Classification |
|---|---|---|
| Na2SO4 | Decrease | Salting-out (Kosmotropic) |
| NaCl | Decrease | Salting-out (Kosmotropic) |
| NaI | Increase | Salting-in (Chaotropic) |
| NaSCN | Increase | Salting-in (Chaotropic) |
Note: This table shows the expected trend based on the Hofmeister series. The magnitude of the Tcp shift depends on the salt concentration.
Modulatory Effects of Cosolutes (e.g., Urea (B33335), Phenol)
Cosolutes such as urea and phenol (B47542) have been shown to have opposing effects on the Tcp of PNASME. rsc.orgresearchgate.net
Urea has been found to increase the Tcp of PNASME. rsc.orgresearchgate.net Urea is known to act as a denaturing agent that can disrupt the hydrogen-bonded network of water and also interact directly with the polymer, thereby increasing its solubility and shifting the phase transition to a higher temperature. researchgate.net
Phenol , on the other hand, induces a decrease in the Tcp of PNASME. rsc.orgresearchgate.net Phenol can form hydrogen bonds with the polymer, which can disrupt the polymer-water hydrogen bonds and enhance the hydrophobic interactions between polymer chains, leading to phase separation at a lower temperature. researchgate.net
The mechanism behind these effects involves the formation of hydrogen bonds between PNASME and the cosolutes, which alters the hydration state of the polymer. rsc.orgresearchgate.net
Table 4: Influence of Cosolutes on the Cloud Point Temperature (Tcp) of PNASME
| Cosolute | Effect on Tcp |
|---|---|
| Urea | Increase |
| Phenol | Decrease |
Role of N-Ester-Substitutes and N-Alkyl Groups on Thermoresponse
Similarly, the size of the N-alkyl group in N-alkylacrylamides significantly influences the Tcp. mdpi.com A larger N-alkyl group results in a lower Tcp due to increased hydrophobic interactions. For instance, in a series of poly(2-(N-alkylacrylamide) ethyl acetate)s, the polymer with the larger N-propyl group was found to be insoluble in water, while those with smaller N-methyl and N-ethyl groups were thermoresponsive, with the N-ethyl substituted polymer exhibiting a lower Tcp than the N-methyl substituted one. mdpi.com
Table 5: Effect of N-Substituent on the Thermoresponse of Polyacrylamides
| N-Substituent | General Effect on Hydrophobicity | General Effect on LCST/Tcp |
|---|---|---|
| Smaller/Shorter Alkyl or Ester Group | Lower | Higher |
| Larger/Longer Alkyl or Ester Group | Higher | Lower |
Phototunable Cloud Point Temperatures through Cyclic Topology
The topology of a polymer plays a significant role in its physical properties. For Poly(N-Acryloylsarcosine methyl ester), altering the structure from a linear to a cyclic form provides a novel method for controlling its thermoresponsive behavior. The synthesis of cyclic PNASME is achieved through a multi-step process that begins with the creation of anthracene-terminated telechelic PNASME via reversible addition-fragmentation chain transfer (RAFT) polymerization. nih.gov This process utilizes a bifunctional chain transfer agent that incorporates two anthryl groups at the ends of the polymer chains. nih.gov
Subsequently, the linear, anthracene-terminated polymer is subjected to UV irradiation at a wavelength of 365 nm, which induces an intramolecular cyclization, resulting in the formation of cyclic PNASME. nih.gov This change in topology from linear to cyclic has a profound effect on the polymer's cloud point temperature (T_cp), which is the critical temperature at which the polymer becomes insoluble in a solution upon heating.
Research demonstrates that cyclic PNASME exhibits a considerable increase in its T_cp compared to its linear counterparts, with elevations of up to 50 °C. nih.gov This phenomenon is attributed to the distinct properties of cyclic polymers, such as a smaller hydrodynamic volume and the absence of chain ends, which alters the polymer-solvent interactions. nih.gov The ability to control the T_cp is further refined by managing the ratio of cyclic to linear polymer chains in a solution. By varying the duration of the UV irradiation, the molar ratio between cyclic and linear PNASME can be precisely adjusted, allowing for a phototunable T_cp. nih.gov
Table 1: Effect of Topology on Cloud Point (T_cp) of PNASME
| Polymer Topology | Synthesis Method | T_cp Change Driver | Maximum T_cp Increase |
|---|---|---|---|
| Linear (precursor) | RAFT Polymerization | - | Baseline |
| Cyclic | UV-induced (365 nm) cyclization of linear precursor | Cyclic/linear molar ratio | Up to 50 °C |
Molecular Interactions Governing Thermoresponsiveness
The thermoresponsiveness of PNASME is fundamentally governed by a delicate balance of molecular interactions between the polymer segments and the surrounding water molecules.
Hydrogen Bonding in Phase Transition Mechanisms
PNASME is a thermoresponsive polymer with a lower critical solution temperature (LCST) of 44.0 °C in aqueous solutions. researchgate.netrsc.org The phase transition at the LCST is primarily driven by changes in hydrogen bonding. researchgate.netkpi.ua At temperatures below the LCST, the polymer is soluble in water due to the formation of hydrogen bonds between water molecules and the hydrophilic amide and ester groups of the PNASME chains. kpi.uanih.gov These favorable polymer-water interactions keep the polymer chains in an extended, dissolved state. nih.gov
As the temperature increases and approaches the LCST, these hydrogen bonds weaken. kpi.ua Concurrently, intramolecular and intermolecular hydrogen bonds between the amide groups of different polymer segments begin to form, a process that becomes more significant above the LCST. nih.gov This shift from polymer-water to polymer-polymer interactions, coupled with strengthening hydrophobic interactions, leads to the collapse of the polymer chains and their subsequent aggregation, causing the solution to become turbid. kpi.uanih.gov
The critical role of hydrogen bonding in the phase transition of PNASME has been elucidated using techniques such as 2D Nuclear Overhauser Effect Spectroscopy (NOESY). researchgate.netrsc.org Studies have also shown that additives can modulate the T_cp by interfering with these hydrogen-bonding networks. For instance, urea increases the T_cp by disrupting the hydrophobic hydration and strengthening polymer-water interactions, while phenol decreases the T_cp by forming hydrogen bonds with the polymer, which competes with water molecules. researchgate.netrsc.org
Dehydration Mechanisms of PNASME
The phase transition of PNASME in an aqueous solution is fundamentally a dehydration process. researchgate.netstanford.edu Below the LCST, the polymer chains are hydrated, meaning they are surrounded by a structured layer of water molecules, often referred to as a hydration shell. researchgate.net This hydration applies to both the hydrophilic amide groups and the more hydrophobic regions of the polymer. nih.govstanford.edu
As the temperature rises towards the LCST, the thermal energy overcomes the forces holding this structured water layer together. researchgate.net The water molecules are released from the polymer chains into the bulk solvent. This disruption of the hydration shell is an entropy-driven process, as the released water molecules gain translational and rotational freedom, which is thermodynamically favorable. stanford.edu The dehydration of the polymer chains, particularly around the hydrophobic moieties, reduces the entropic penalty of dissolving the polymer. stanford.edu Once the stabilizing hydration layer is stripped away, the now-dominant hydrophobic interactions between the polymer chains cause them to collapse from an extended coil to a compact globule, leading to phase separation. researchgate.net
Hysteresis in Thermoresponsive Dissolution Processes
Thermoresponsive polymers like PNASME often exhibit thermal hysteresis, which is a phenomenon where the cloud point temperature observed during heating is different from the clearing point temperature observed upon cooling. Typically, the clearing temperature upon cooling is lower than the cloud point upon heating.
This hysteresis arises primarily from the kinetics of the dissolution and precipitation processes. nih.gov During heating, the phase separation is driven by the collapse and aggregation of dehydrated polymer chains. In this collapsed, globular state, strong intermolecular and intramolecular hydrogen bonds can form between the polymer segments. nih.govnih.gov These polymer-polymer interactions create a kinetically stable aggregated state.
Upon cooling, for the polymer to redissolve, these inter-chain bonds must be broken, and the polymer chains must be fully rehydrated. nih.gov The process of water molecules penetrating the dense, collapsed polymer globules and re-establishing the hydration shell can be slow. stanford.edu Consequently, the system may need to be cooled to a temperature significantly below the initial cloud point to provide sufficient thermodynamic driving force to overcome the kinetic barrier of breaking the polymer-polymer bonds and achieving complete rehydration and dissolution. nih.gov The difference between the heating and cooling curves is therefore a measure of this kinetic barrier.
Interfacial and Surface Properties of Poly N Acryloylsarcosine Methyl Ester Films and Coatings
Protein Resistance and Anti-Fouling Characteristics of PNASME Surfaces
Poly(N-Acryloylsarcosine methyl ester), or PNASME, has emerged as a significant material in the development of surfaces that resist biological fouling. The ability of coatings derived from this polymer to prevent the nonspecific adsorption of proteins is a key attribute for applications in biomedical devices and biosensors.
Research has consistently demonstrated that surfaces coated with PNASME exhibit excellent resistance to protein adsorption. nih.gov Specifically, studies involving pulsed plasma deposited PNASME coatings have shown that these surfaces are highly effective at preventing the attachment of key proteins such as fibrinogen and lysozyme (B549824). nih.gov Fibrinogen is a large, sticky plasma protein that plays a crucial role in blood clotting and is often involved in the initial stages of foreign body response, while lysozyme is a smaller antibacterial enzyme found in bodily secretions. The ability of PNASME to resist adsorption of both of these proteins highlights its broad-spectrum anti-fouling capabilities. nih.gov This resistance is a critical feature, as the initial protein layer that forms on a material's surface when exposed to a biological environment governs subsequent cellular interactions.
Table 1: Summary of Protein Resistance Findings for PNASME Surfaces
| Protein | Adsorption on PNASME Surfaces | Relevant Findings | Source |
|---|---|---|---|
| Fibrinogen | Resistant | Pulsed plasma deposited films show excellent resistance to fibrinogen adsorption. | nih.gov |
| Lysozyme | Resistant | PNASME coatings are shown to be resistant toward the adsorption of lysozyme. | nih.gov |
The creation of protein-resistant layers of PNASME on various substrates is primarily achieved through advanced deposition techniques rather than traditional wet-chemical grafting methods. The literature emphasizes plasma-based deposition, which effectively functionalizes a surface by creating a thin, covalently-bonded polymeric film. This process can be considered a form of "grafting" in a broader sense, as it stably attaches the functional polymer to the substrate.
Pulsed plasma deposition is a key technique used to create these PNASME layers. nih.gov This method allows for the polymerization and deposition of the this compound monomer directly onto a substrate, forming a thin, uniform, and highly adherent film. The resulting PNASME layer possesses the desired anti-fouling characteristics. nih.gov This solvent-free, vapor-phase process is versatile and can be applied to a wide range of substrate materials, generating robust, protein-resistant surfaces. nih.gov
The anti-fouling properties of PNASME are believed to stem from its distinct chemical structure, which influences its interaction with water molecules at the surface. The prevailing theory for the protein resistance of many hydrophilic polymers is the formation of a tightly bound hydration layer that acts as a physical and energetic barrier to prevent protein adsorption.
For PNASME, its hydrophilic character is attributed to the presence of polar functional groups, specifically the terminal ester group and the amide linkages within the polymer backbone. worktribe.com These groups are capable of forming hydrogen bonds with water. This high level of polymer chain hydration is thought to be the primary mechanism behind its anti-fouling activity. When proteins approach the PNASME surface, they encounter this stable water layer, and the energetic penalty required to displace these water molecules and adsorb onto the polymer surface is significant, thus inhibiting nonspecific binding. The molecular architecture of PNASME appears to be optimized to prevent the hydrophobic and electrostatic interactions that typically govern protein adsorption.
Fabrication of PNASME Coatings
The successful fabrication of PNASME coatings with reliable anti-fouling properties depends heavily on the chosen deposition method. Plasma-based techniques are favored for their ability to create thin, conformal, and chemically well-defined films from the monomer precursor.
Pulsed Plasma Deposition (PPD) is a highly effective method for producing PNASME coatings that retain a high degree of the monomer's chemical structure, which is crucial for their anti-fouling function. nih.gov PPD is a type of physical vapor deposition (PVD) where the precursor material is ablated or vaporized using a pulsed energy source, such as a fast pulse of electrons, to create a plasma. uzh.ch This plasma then deposits onto the substrate, forming a thin film. uzh.ch
In the context of PNASME, using a pulsed plasma, rather than a continuous wave, minimizes fragmentation of the monomer during the polymerization process. nih.gov This results in a polymer film that more closely resembles the ideal chemical structure of poly(this compound), preserving the functional groups responsible for its hydrophilicity and protein resistance. The technique offers precise control over film thickness and can be used to coat a variety of substrate materials and geometries. nih.gov
Atomized Spray Plasma Deposition (ASPD) is another single-step, solventless technique successfully used to fabricate structurally well-defined PNASME coatings. worktribe.comworktribe.com This method involves atomizing the liquid monomer precursor directly into a non-equilibrium electrical discharge (plasma). worktribe.com The atomized droplets are then polymerized and deposited onto the substrate.
A significant advantage of ASPD for creating PNASME films is a substantial increase in the deposition rate compared to conventional vapor-phase plasma techniques. worktribe.com This makes the process more efficient for coating larger areas. Research shows that PNASME films produced by ASPD are hydrophilic, a key property for protein resistance, with static water contact angles consistent with those produced by other methods. worktribe.com The technique has been successfully used to create protein-resistant surfaces, demonstrating its viability as a rapid and effective fabrication method. worktribe.comworktribe.com
Table 2: Comparison of Deposition Techniques for PNASME Coatings
| Technique | Description | Key Advantages for PNASME | Source |
|---|---|---|---|
| Pulsed Plasma Deposition (PPD) | Uses a pulsed energy source to polymerize and deposit the monomer from a vapor phase. | High retention of monomer structure, crucial for anti-fouling function; applicable to various substrates. | nih.gov |
| Atomized Spray Plasma Deposition (ASPD) | Involves atomizing the liquid monomer directly into a plasma for polymerization and deposition. | Significant enhancement in film growth rate (e.g., a factor of 20); produces hydrophilic, protein-resistant films. | worktribe.com |
Surface Characterization of PNASME Films for Biomedical Applications
Poly(this compound) (PNASME) films, particularly those synthesized via pulsed plasma deposition, have emerged as a significant class of protein-resistant surfaces for biomedical applications. acs.orgnih.gov The utility of these films is rooted in their specific surface properties, which minimize the non-specific adsorption of proteins—a critical requirement for devices and analytical tools that interface with biological systems. acs.orgacs.org The protein resistance of PNASME is attributed to its molecular structure, which aligns with established criteria for creating non-fouling surfaces: it contains polar functional groups, is a hydrogen bond acceptor, lacks hydrogen bond-donating groups, and has no net charge. rsc.org This combination is believed to create a tightly bound layer of water that sterically hinders the approach and adsorption of protein molecules. researchgate.net
Characterization of these films is crucial to ensure their efficacy. PNASME coatings are hydrophilic, with reported water contact angles of approximately 44°. acs.org Surface analysis techniques such as X-ray Photoelectron Spectroscopy (XPS) are employed to confirm the chemical composition of the deposited films and ensure a high degree of structural retention from the monomer. acs.orgworktribe.com XPS analysis of pulsed plasma deposited PNASME films shows elemental compositions that align with theoretical values and reveals the expected chemical environments, including C-N, N-C=O, and O-C=O bonds. worktribe.com The resistance to protein adsorption is quantified using methods like Surface Plasmon Resonance (SPR), which has demonstrated that these coatings show excellent resistance to proteins such as fibrinogen and lysozyme. acs.org Unlike some other common protein-resistant materials like poly(ethylene oxide), PNASME films show greater long-term stability and are not susceptible to oxidative degradation in air. rsc.orgresearchgate.net
The table below summarizes key properties and research findings related to PNASME films for biomedical applications.
| Property | Finding/Value | Significance | Reference |
|---|---|---|---|
| Protein Resistance | Excellent resistance to fibrinogen and lysozyme adsorption. | Prevents non-specific binding, crucial for biosensors, implants, and diagnostics. | acs.orgnih.gov |
| Deposition Method | Pulsed Plasma Deposition; Atomized Spray Plasma Deposition (ASPD). | Allows for the creation of conformal, ultra-thin, and structurally well-defined films on various substrates. | acs.orgworktribe.com |
| Surface Wettability | Hydrophilic, with a static water contact angle of ~44°. | Contributes to the formation of a hydration layer that repels proteins. | acs.orgworktribe.com |
| Surface Chemistry | Contains polar groups, H-bond acceptors, but no H-bond donors or net charge. | Fulfills the molecular requirements for non-fouling surfaces. | rsc.org |
| Stability | Not susceptible to aerial oxidative degradation. | Offers better long-term performance compared to materials like PEO. | rsc.org |
Generation of Spatially Controlled Protein Arrays
The robust protein resistance of PNASME surfaces makes them an ideal platform for the fabrication of spatially controlled protein arrays. These arrays are essential tools in proteomics, diagnostics, and biosensor development. The PNASME film acts as a "non-stick" background, ensuring that proteins only attach to designated areas, thereby generating high-contrast patterns. rsc.org
Two primary strategies have been effectively demonstrated for creating protein arrays on PNASME-coated substrates:
Patterning via UV Irradiation: In this method, a PNASME-coated surface is exposed to ultraviolet (UV) light through a photomask. The UV radiation alters the surface chemistry of the exposed regions, transforming them from protein-resistant to protein-receptive. acs.org This change is due to the creation of oxidized surface functionalities. acs.org When the surface is subsequently incubated with a protein solution, the proteins selectively adsorb onto the UV-treated areas, creating a "positive" image of the mask. Conversely, a "negative" image can be formed by depositing the polymer through a masked grid. acs.orgnih.gov
Direct Writing of Proteins: A more direct and simpler approach involves writing proteins directly onto the PNASME surface without the need for back-filling steps. rsc.orgrsc.org This is accomplished through the spatially controlled delivery of a protein-containing activation solution. rsc.org The activation buffer, which may be acidic or basic, catalyzes a nucleophilic acyl substitution reaction that covalently tethers the protein's amine or carboxylic acid groups to the PNASME film. rsc.org The surrounding, unactivated PNASME background remains inert and effectively prohibits non-specific protein binding, allowing for the creation of well-defined protein patterns. rsc.orgrsc.org This method has been shown to successfully immobilize proteins while preserving their biological function. rsc.org
Integration into Rewritable Glycochips as Protein-Resistant Overlayers
Glycochips, or carbohydrate microarrays, are powerful tools for studying carbohydrate-protein interactions, which are fundamental to many biological processes. A significant challenge in their fabrication is preventing the non-specific binding of proteins to the chip surface, which can obscure specific binding signals. PNASME's proven protein resistance makes it an excellent candidate for use as a passivation layer in these systems. ox.ac.ukresearchgate.net
A "molecular scratchcard" approach has been developed for fabricating patterned functional surfaces that can be used for glycochips. ox.ac.uk This technique involves creating a bilayer stack where a thin, protein-resistant overlayer of PNASME is deposited on top of a reactive underlayer designed for carbohydrate immobilization.
The process involves these key steps:
A reactive linker layer, such as pulsed plasma deposited poly(allylmercaptan), is first applied to a substrate.
A 20 nm-thick overlayer of PNASME is then deposited via pulsed plasma deposition. ox.ac.uk This top layer effectively passivates the entire surface against protein adsorption.
To create the array, an Atomic Force Microscope (AFM) or Scanning Probe Microscope (SPM) tip is used to physically "scratch" away the PNASME overlayer in defined locations. ox.ac.uk
This localized removal exposes the underlying reactive layer, which can then covalently bind with carbohydrate molecules (e.g., via disulfide bridge formation) that are spotted onto the surface. ox.ac.ukresearchgate.net
The result is a high-contrast surface where carbohydrates are immobilized in specific patterns, surrounded by a PNASME background that strongly resists the non-specific binding of interrogating proteins. ox.ac.uk This integration of PNASME as a sacrificial, protein-resistant overlayer enables the creation of well-defined and reliable glycochips for screening protein-carbohydrate interactions. researchgate.net
Advanced Applications and Functional Materials Design
Hydrogel Development Utilizing NASME as a Monomer
Hydrogels are three-dimensional polymer networks capable of absorbing large quantities of water or biological fluids. The incorporation of NASME into these structures imparts unique characteristics. As a monomer, NASME can undergo cross-linking reactions with other monomers or polymers, leading to the formation of hydrogel networks. scispace.com The properties of these hydrogels, particularly their swelling behavior and mechanical strength, can be tailored by controlling the concentration of NASME and the cross-linking density. The thermoresponsive nature of the PNASME component can be harnessed to create hydrogels that exhibit volume changes in response to temperature shifts, a desirable trait for applications in areas like soft robotics and controlled-release systems. smolecule.comresearchgate.net
Smart Polymer Systems with Tunable Solution Behavior
PNASME is classified as a "smart polymer" due to its ability to undergo significant, reversible changes in response to environmental stimuli. researchgate.net Specifically, it is a thermoresponsive polymer that displays a Lower Critical Solution Temperature (LCST) in aqueous solutions. researchgate.netresearchgate.net Below the LCST, the polymer is soluble, but as the temperature is raised above the LCST, it undergoes a phase transition, becoming insoluble and precipitating from the solution.
Research has established that PNASME synthesized via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has a well-defined molecular weight and an LCST of approximately 44.0°C. smolecule.comresearchgate.netresearchgate.net A key feature of PNASME is that its solution behavior can be precisely tuned by several factors, offering a pathway to customize the material's response for specific applications. researchgate.netresearchgate.net
Detailed research findings have clarified the mechanisms behind this tunable behavior. For instance, the addition of urea (B33335) leads to an increase in the cloud point temperature (Tcp), while phenol (B47542) causes a decrease. researchgate.netresearchgate.net This contrary effect is attributed to differences in hydrogen bonding between the polymer and these solutes. researchgate.net The ability to adjust the thermoresponse of PNASME has been demonstrated in diblock copolymers, such as poly(N-acryloylsarcosine methyl ester)-block-poly(N-isopropylacrylamide), showcasing its potential for creating sophisticated, multi-responsive polymer systems. researchgate.netresearchgate.net The topology of the polymer also plays a role; star-shaped PNASME polymers tend to have lower phase transition temperatures than their linear counterparts. smolecule.commdpi.com
Table 1: Factors Influencing the Thermoresponsive Behavior of PNASME
| Factor | Effect on Cloud Point Temperature (Tcp) / LCST | Reference |
|---|---|---|
| Polymer Molecular Weight | Tcp is affected by molecular weight. | researchgate.netresearchgate.net |
| Polymer Concentration | Tcp is dependent on the concentration of the polymer in the solution. | researchgate.netresearchgate.net |
| Salts (Hofmeister Series) | The effect of salts on Tcp follows the order of the Hofmeister series. | researchgate.netresearchgate.net |
| Urea | Increases Tcp. | researchgate.netresearchgate.net |
| Phenol | Decreases Tcp. | researchgate.netresearchgate.net |
| Polymer Architecture | Star-shaped polymers exhibit lower phase transition temperatures than linear polymers. | smolecule.commdpi.com |
Biomedical Applications of PNASME
The biocompatibility and stimuli-responsive characteristics of PNASME make it a promising material for various biomedical applications. smolecule.com Its low toxicity and favorable interactions with biological tissues are particularly advantageous. smolecule.com
Drug Delivery System Components
The thermoresponsive nature of PNASME is highly relevant for the design of advanced drug delivery systems. smolecule.com Systems can be engineered where a therapeutic agent is encapsulated within a PNASME-based nanostructure, such as a micelle or nanoparticle. nih.govresearchgate.net The drug remains contained at temperatures below the LCST (e.g., room temperature or during storage) and is released when the temperature is elevated to physiological levels (or a targeted hyperthermic temperature), triggering the collapse of the polymer structure. smolecule.comresearchgate.net This allows for controlled, site-specific drug release, potentially increasing therapeutic efficacy while minimizing side effects. researchgate.net PNASME has been used to create multi-responsive block copolymer nanoparticles that can be tailored for drug and protein delivery applications. nih.govacs.org
Tissue Engineering Scaffolds
In tissue engineering, scaffolds provide a temporary structural support for cells to attach, proliferate, and form new tissue. researchgate.net The ability of NASME to form hydrogels, combined with the thermoresponsive properties of PNASME, allows for the creation of "smart" scaffolds. smolecule.comresearchgate.net For instance, a PNASME-based hydrogel could be designed to be liquid at room temperature, facilitating its injection into a defect site in a minimally invasive manner. At body temperature, the material would transition into a gel, forming a scaffold in situ that conforms perfectly to the tissue defect. researchgate.net This approach holds potential for regenerating various tissues. beilstein-journals.org
Bioactive Coatings and Surface Modifications
Modifying the surface of biomedical implants and devices is crucial to improve their biocompatibility and prevent adverse reactions such as protein fouling and bacterial adhesion. PNASME has been successfully used to create bioactive and protein-resistant coatings. worktribe.comresearchgate.net
A key advantage is that these coatings can be prepared in a single, solventless step using techniques like atomized spray plasma deposition (ASPD) or pulsed plasma deposition. worktribe.comresearchgate.net These methods allow for the formation of uniform, highly cross-linked thin films that adhere well to various substrates. worktribe.com
Research has shown that pulsed plasma deposited PNASME coatings are effective at resisting the adsorption of proteins like fibrinogen and lysozyme (B549824). researchgate.net This protein resistance is a critical property for materials used in blood-contacting devices and biosensors. Furthermore, these coatings can be patterned using masking or UV irradiation techniques to create specific regions that either prevent or promote protein attachment, enabling the fabrication of protein arrays for diagnostic applications. researchgate.net The hydrophilicity of the PNASME films, stemming from the ester and amide groups, contributes to their biocompatible properties. worktribe.com
Table 2: Properties of PNASME Bioactive Coatings
| Property | Description | Method of Preparation | Reference |
|---|---|---|---|
| Protein Resistance | Coatings demonstrate resistance to the adsorption of fibrinogen and lysozyme. | Pulsed Plasma Deposition | researchgate.net |
| Deposition Method | Can be deposited in a single, solventless step. | Atomized Spray Plasma Deposition (ASPD) | worktribe.com |
| Surface Property | The resulting film is hydrophilic. | Atomized Spray Plasma Deposition (ASPD) | worktribe.com |
| Patterning | Can be patterned to create negative and positive image protein arrays. | Pulsed Plasma Deposition with masking/UV | researchgate.net |
| Adhesion | Provides excellent substrate adhesion. | Plasma Polymerization |
Theoretical and Computational Investigations of Pnasme Systems
Molecular Modeling and Simulation Studies of PNASME Conformations
Molecular modeling and simulation techniques, such as molecular dynamics (MD), are pivotal in understanding the three-dimensional structure and dynamic behavior of polymer chains. youtube.com These methods allow for the exploration of the conformational landscape of PNASME, which is crucial for interpreting its macroscopic properties.
Simulations of polymer chains, in general, often employ models like the freely jointed chain or the worm-like chain to describe the polymer's flexibility. youtube.com For PNASME, computational studies would typically involve building an atomistic model of a single polymer chain or a collection of chains. These models are then subjected to simulation protocols that mimic their behavior in different environments, such as in a vacuum or in an aqueous solution.
The conformational state of a polymer is influenced by a delicate balance of intramolecular and intermolecular forces. aps.org In the case of PNASME, key factors influencing its conformation include:
Torsional potentials along the polymer backbone, which govern the rotation around single bonds.
Steric hindrance between the side chains, which can restrict the available conformations.
Intramolecular hydrogen bonding , which can lead to more compact and defined structures.
While specific, large-scale MD simulation studies focusing solely on the conformational analysis of isolated PNASME chains are not extensively documented in publicly available literature, the principles from broader polymer simulation studies are applicable. nih.govresearchgate.netyoutube.com It is understood that the conformation of PNASME in solution is not static but exists as a dynamic equilibrium of various states. The thermoresponsive nature of PNASME, exhibiting a lower critical solution temperature (LCST), strongly suggests that its conformation undergoes significant changes with temperature. Below the LCST, the polymer is likely in a more extended, random coil conformation, interacting favorably with water molecules. Above the LCST, it is hypothesized to adopt a more collapsed, globular conformation as polymer-polymer interactions become more favorable than polymer-water interactions.
Investigation of Molecular Interactions in Solution
The behavior of PNASME in solution is governed by a complex interplay of interactions between the polymer and solvent molecules, as well as between the polymer chains themselves. Computational studies, often complemented by experimental techniques like 2D NOESY spectroscopy, have begun to unravel these interactions.
A key aspect of PNASME's solution behavior is its hydration. Molecular dynamics simulations of similar non-fouling polymers have highlighted the critical role of the hydration layer surrounding the polymer. researchgate.netnih.govnih.gov For PNASME, it is believed that the ester and amide groups in its structure can form hydrogen bonds with water molecules, leading to a tightly bound hydration shell. aps.orgarxiv.org
Computational investigations into the interactions of PNASME in aqueous solutions focus on several key areas:
Polymer-Water Interactions: Quantum mechanics (QM) calculations can be used to determine the strength of hydrogen bonds between the functional groups of the PNASME monomer and water molecules. nih.gov MD simulations can then provide insights into the structure and dynamics of the hydration shell around the polymer chain. nih.gov
Polymer-Solute Interactions: The addition of solutes, such as urea (B33335) and phenol (B47542), has been shown to affect the LCST of PNASME. aps.orgarxiv.org Computational studies can model the interactions of these solutes with the polymer chain, explaining how they either stabilize the extended conformation (in the case of urea, which increases the LCST) or promote collapse (in the case of phenol, which decreases the LCST) by disrupting or enhancing the polymer's hydration shell.
Polymer-Polymer Interactions: At concentrations above the overlap concentration, interactions between PNASME chains become significant. Simulations can be used to calculate the potential of mean force between polymer chains, providing a measure of their effective interaction in solution.
| Interaction Type | Key Functional Groups Involved | Computational Method | Significance |
| Polymer-Water | Amide carbonyl, Ester carbonyl | MD Simulations, QM Calculations | Formation of a stable hydration layer, crucial for solubility and anti-fouling properties. |
| Polymer-Urea | Amide and Ester groups | MD Simulations, 2D NOESY | Urea disrupts water structure around the polymer, strengthening polymer-water interactions and increasing the LCST. aps.orgarxiv.org |
| Polymer-Phenol | Amide and Ester groups | MD Simulations, 2D NOESY | Phenol interacts with the polymer, displacing water and promoting polymer-polymer interactions, thus lowering the LCST. aps.orgarxiv.org |
These computational approaches provide a molecular-level understanding of the macroscopic solution properties of PNASME, such as its thermoresponsiveness.
Theoretical Approaches to Understanding Anti-Fouling Mechanisms
The resistance of PNASME-coated surfaces to protein adsorption is a key property that has been investigated through theoretical and computational models. The primary anti-fouling mechanism is believed to be the formation of a robust and stable hydration layer on the polymer surface. researchgate.net
Theoretical models propose that for a protein to adsorb onto a surface, it must first displace the water molecules at the interface. This process is energetically unfavorable if the water molecules are strongly bound to the surface. Molecular dynamics simulations have been instrumental in visualizing and quantifying the properties of this hydration layer. researchgate.net
Key theoretical and computational findings regarding the anti-fouling mechanism of PNASME include:
Formation of a Physical and Energetic Barrier: The tightly bound hydration layer around PNASME acts as a physical barrier, preventing proteins from making direct contact with the polymer surface. researchgate.net Furthermore, the energy required to dehydrate both the protein and the polymer surface creates a significant energetic barrier to adsorption. researchgate.net
Water Dynamics at the Interface: Computational studies suggest that the dynamics of water molecules within the hydration layer are distinct from bulk water. nih.gov The water molecules are more ordered and have longer residence times near the polymer surface, contributing to the stability of the hydration layer.
Role of Polymer Conformation: The conformation of the grafted PNASME chains also plays a role. A brush-like conformation, where the polymer chains extend into the aqueous environment, is thought to be particularly effective at preventing protein adsorption due to steric repulsion.
| Theoretical Concept | Supporting Computational Evidence | Implication for Anti-Fouling |
| Stable Hydration Layer | MD simulations show a well-defined layer of water with strong hydrogen bonding to the polymer. researchgate.net | Creates an energetic barrier for protein dehydration and adsorption. |
| Steric Repulsion | Simulations of polymer brushes show that extended chains create a physical barrier. | Prevents proteins from approaching the surface. |
| Surface Water Dynamics | MD simulations indicate slower water dynamics and longer residence times near the surface. nih.gov | Contributes to the stability and effectiveness of the hydration barrier. |
Comparative Studies and Structure Function Relationships
Comparison of NASME with Other N-Alkylacrylamides
PNASME is a thermoresponsive polymer that exhibits a Lower Critical Solution Temperature (LCST), the critical temperature above which it undergoes a phase transition from a soluble to an insoluble state. rsc.org Synthesized via methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, PNASME has a well-defined molecular weight and a reported LCST of 44.0 °C. rsc.orgresearchgate.net This property is central to its function and is highly dependent on its molecular structure, particularly the N-substituents.
The thermoresponsive behavior of poly(N-alkylacrylamides) is strongly correlated with the nature of the N-alkyl group. Studies on a series of poly(2-(N-alkylacrylamide) ethyl acetate)s illustrate this dependency. The cloud point temperature (Tcp), which is analogous to the LCST, varies significantly with different N-alkyl groups. mdpi.com
A comparison of these polymers reveals that the relationship between hydrophilicity and cloud point is not always straightforward. For instance, while the N-H group in PNAEAA is more hydrophilic than the N-methyl group in PNMAAEA, its Tcp is lower. This is attributed to intermolecular hydrogen bonding within the PNAEAA chains, which competes with the hydrogen bonding between the polymer and water, thereby lowering the cloud point temperature. mdpi.com PNASME, with its N-methyl group and ester functionality, fits within this complex landscape, its specific LCST of 44.0°C being a result of the precise hydrophilic/hydrophobic balance imparted by its unique side chain. rsc.org
Table 1: Cloud Point Temperatures of Various Poly(N-alkylacrylamide) Ethyl Acetates
| Polymer | N-Alkyl Group | Cloud Point Temperature (Tcp) | Aqueous Solution Behavior |
|---|---|---|---|
| Poly(N-acetoxylethyl acrylamide) (PNAEAA) | H | 50.4 °C | Thermoresponsive |
| Poly(N-methyl-N-acetoxylethyl acrylamide) (PNMAAEA) | Methyl | 57.5 °C | Thermoresponsive |
| Poly(N-ethyl-N-acetoxylethyl acrylamide) (PNEAAEA) | Ethyl | 20.5 °C | Thermoresponsive |
| Poly(N-propyl-N-acetoxylethyl acrylamide) (PNPAAEA) | Propyl | Not Applicable | Insoluble in water |
Data sourced from a study on poly(2-(N-alkylacrylamide) ethyl acetate)s. mdpi.com
Analysis of N-Ester-Substituted Polyacrylamides
The N-ester substitute is a key structural feature that dictates the solution properties of polyacrylamides. Research on a series of N-ester-substituted polyacrylamides demonstrates a clear trend: as the number of carbon atoms in the N-ester-substitute increases, the polymer's behavior in water changes significantly, shifting from soluble to insoluble with a decreasing LCST. researchgate.netrsc.org
This series, which includes poly(N-acryloylglycine) (PNAG), poly(N-acryloylglycine methyl ester) (PNAGME), poly(N-acryloylglycine ethyl ester) (PNAGEE), and poly(N-acryloylglycine propyl ester) (PNAGPE), was prepared by RAFT polymerization to ensure controlled synthesis. rsc.orgpolymer.cn The investigation found that the CONHCH2 moiety is a primary contributor to the dehydration of these polymers at temperatures above their LCST. researchgate.netrsc.org This finding clarifies how the specific structure of the N-ester group directly influences the thermoresponsive properties of the resulting polymer. rsc.org By systematically altering the ester group, the LCST can be precisely tuned, which is highly desirable for designing smart polymers for specific applications. researchgate.net
Table 2: Influence of N-Ester-Substitute on Polyacrylamide Solution Properties
| Polymer | N-Ester-Substitute | Carbon Number in Ester Alkyl Chain | General Solution Property Trend |
|---|---|---|---|
| Poly(N-acryloylglycine) (PNAG) | -COOH (acid) | 0 | Thermo-responsiveness (LCST) decreases as carbon number increases |
| Poly(N-acryloylglycine methyl ester) (PNAGME) | -COOCH3 | 1 | |
| Poly(N-acryloylglycine ethyl ester) (PNAGEE) | -COOCH2CH3 | 2 | |
| Poly(N-acryloylglycine propyl ester) (PNAGPE) | -COOCH2CH2CH3 | 3 |
Based on findings from studies on N-ester-substituted polyacrylamides. researchgate.netrsc.org
Structural Analogs: Sarcosine (B1681465) Methyl Ester in Biochemical Contexts
Sarcosine methyl ester, a structural analog of the repeating unit in PNASME, is a derivative of sarcosine (N-methylglycine) and is utilized in various biochemical research areas. chemimpex.com Sarcosine itself is a naturally occurring amino acid derivative that serves as an intermediate in the metabolism of choline (B1196258) and the synthesis and degradation of glycine. wikipedia.org
Sarcosine methyl ester hydrochloride is particularly valuable in research due to its enhanced solubility and potential bioactivity. smolecule.com It serves as a versatile compound in several key areas:
Metabolic Studies: It is used to investigate amino acid metabolic pathways, which can provide insights into energy metabolism and its relation to certain health conditions. chemimpex.com
Enzyme Assays: The compound is employed as a substrate in various biochemical assays to measure enzyme activity. chemimpex.comsmolecule.com
Neuroscience Research: Due to its structural similarity to sarcosine, a known neuromodulator, sarcosine methyl ester is used to study neurotransmitter systems. chemimpex.comsmolecule.com Research indicates that sarcosine derivatives can modulate the N-methyl-D-aspartate (NMDA) receptor, suggesting potential therapeutic implications for neurological disorders like schizophrenia. smolecule.com
Pharmaceutical Development: It acts as an intermediate in the synthesis of novel drug candidates, especially those targeting mental health conditions. chemimpex.com
The utility of sarcosine methyl ester in these contexts stems from its unique chemical structure, which allows for specific interactions within biological systems. smolecule.com
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Routes and Polymer Architectures
Future research should focus on developing novel and more efficient synthetic pathways for NASME. While methods for its synthesis exist, exploring greener, more cost-effective routes with higher yields will be crucial for large-scale production.
Furthermore, the exploration of diverse polymer architectures beyond simple linear chains is a key area for future work. The synthesis of PNASME-based block copolymers, graft copolymers, and star polymers could lead to materials with unique self-assembly properties and functionalities. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have already been successfully employed to synthesize PNASME with well-defined molecular weights and low polydispersity. rsc.orgnih.govrsc.orgunibo.itresearchgate.net Future studies could expand on this by using RAFT to create complex architectures and to copolymerize NASME with other functional monomers. nih.govrsc.org This would allow for the precise tuning of the polymer's properties, such as its lower critical solution temperature (LCST) and responsiveness to other stimuli. rsc.org
Advanced Characterization Techniques for PNASME Systems
A deeper understanding of the structure-property relationships of PNASME systems is essential for their rational design. While standard characterization techniques are valuable, future research would benefit from the application of more advanced methods. For instance, in-depth spectroscopic and microscopic techniques could provide detailed insights into the conformational changes of PNASME chains during thermo-induced phase transitions. Two-dimensional nuclear Overhauser effect spectroscopy (2D NOESY) has been used to elucidate the mechanism of how certain solutes affect the phase transition of PNASME. rsc.org Further application of such advanced techniques will be critical.
Development of Multifunctional PNASME-Based Materials
A significant area for future research lies in the development of multifunctional materials based on PNASME. researchgate.netresearchgate.netnih.govnih.govmdpi.comresearchgate.net These "smart" materials could be designed to respond to multiple stimuli, such as temperature, pH, and specific biomolecules. researchgate.netnih.govnih.govrsc.orgnumberanalytics.com This could be achieved by copolymerizing NASME with other responsive monomers or by post-polymerization modification to introduce new functional groups. For example, incorporating pH-sensitive moieties could lead to materials that release a payload in the acidic microenvironment of a tumor. nih.gov Similarly, the integration of magnetic nanoparticles could enable magnetic field-guided delivery and hyperthermia applications. nih.gov The ability to create materials with tailored responses to various triggers will significantly broaden their application scope. researchgate.net
Environmental and Sustainability Considerations in Polymer Design
As with any new material, a thorough assessment of the environmental impact and sustainability of PNASME is crucial. Future research should focus on the entire lifecycle of the polymer, from the synthesis of the monomer to the ultimate fate of the polymer after its intended use. ondrugdelivery.comnpshistory.commdpi.comresearchgate.netinorigin.eu Key areas of investigation should include:
Biodegradability: Studies are needed to determine the biodegradability of PNASME under various environmental conditions.
Toxicity: A comprehensive toxicological profile of both the monomer and the polymer is required to ensure their safety for both human health and the environment. sciencedaily.com
Sustainable Feedstocks: Research into the synthesis of NASME from renewable resources would significantly improve its sustainability profile.
By integrating sustainability considerations into the design process, researchers can ensure that the development of PNASME-based materials aligns with the principles of green chemistry and engineering. ondrugdelivery.commdpi.com
Expanding Biomedical and Biotechnological Applications
The unique properties of PNASME, particularly its thermoresponsiveness and biocompatibility, make it a highly promising candidate for a range of biomedical and biotechnological applications. cymitquimica.comnih.govnih.govnih.govmdpi.com Future research should aim to expand upon the initial findings and explore new avenues.
Drug Delivery: PNASME's tunable lower critical solution temperature (LCST) makes it an excellent candidate for thermo-responsive drug delivery systems. rsc.orgucla.edunih.govyoutube.com Future work could focus on developing PNASME-based nanoparticles and hydrogels for the targeted and controlled release of therapeutics. ucla.edunih.gov The ability to trigger drug release at a specific temperature could enhance therapeutic efficacy while minimizing side effects. nih.govucla.edu
Tissue Engineering: The ability of PNASME to form hydrogels that undergo a sol-gel transition at physiological temperatures makes it attractive for tissue engineering applications. nih.govmdpi.comnih.govresearchgate.netyoutube.com These injectable hydrogels could serve as scaffolds for cell encapsulation and tissue regeneration. Future research should explore the use of PNASME hydrogels for specific tissue types, such as cartilage or bone, and investigate their ability to support cell growth, differentiation, and tissue formation. researchgate.netyoutube.com
Protein-Resistant Surfaces: PNASME has been shown to create surfaces that resist protein adsorption. nih.govresearchgate.net This property is highly valuable for biomedical implants and devices to prevent fouling and improve biocompatibility. nih.govresearchgate.netnih.gov Further research could focus on optimizing PNASME coatings for various substrates and evaluating their long-term performance in complex biological environments.
Q & A
Q. How to address conflicting reports on PNASME’s cytotoxicity in cell culture studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
